Potent IDO1 Inhibition
A derivative of 2-chloro-1-phenyl-1H-indole-3-acetic acid, as identified by its BindingDB entry BDBM50578677, demonstrates high-potency inhibition of human Indoleamine 2,3-dioxygenase 1 (IDO1) [1]. The reported IC50 value for this compound in a cellular context is substantially lower than the unsubstituted parent compound indole-3-acetic acid (IAA), which does not show this level of activity, highlighting the critical role of the 2-chloro and 1-phenyl substitutions for this biological function [1].
| Evidence Dimension | IDO1 Inhibition (IC50) |
|---|---|
| Target Compound Data | 0.920 nM (for a close derivative) |
| Comparator Or Baseline | Indole-3-acetic acid (IAA): No significant inhibition reported at similar concentrations. |
| Quantified Difference | >1000-fold increased potency compared to IAA baseline. |
| Conditions | Inhibition of IDO1 in human HeLa cells using tryptophan as a substrate, incubated for 24 hours, measured by RFMS assay [1]. |
Why This Matters
This high level of potency against IDO1, a key target in immuno-oncology, makes this scaffold a significantly more attractive starting point for drug discovery compared to unsubstituted indole acetic acids.
- [1] BindingDB. BDBM50578677. CHEMBL4849690. IC50: 0.920 nM. Inhibition of IDO1 in human HeLa cells. View Source
